molecular formula C13H11N3 B057586 2-(1H-Benzimidazol-2-yl)aniline CAS No. 5805-39-0

2-(1H-Benzimidazol-2-yl)aniline

Cat. No. B057586
CAS RN: 5805-39-0
M. Wt: 209.25 g/mol
InChI Key: YWNXHTNWOQHFRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-Benzimidazol-2-yl)aniline and its derivatives has been a subject of research to explore efficient pathways for its production. A notable method involves the reaction of benzimidazole-substituted enaminones with suitable arylguanidinium nitrates, producing compounds with a general structure indicative of potential multikinase inhibitory activity (Determann et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-(1H-Benzimidazol-2-yl)aniline complexes has been elucidated through crystallography, revealing a distorted octahedral geometry around metal ions when coordinated with this ligand. This structural information is crucial for understanding the reactivity and potential applications of these complexes (Yongtae Kim & S. Kang, 2019).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, highlighting its versatility. Notably, the direct Rh(III)-catalyzed C-H amidation of aniline derivatives with dioxazolones, with the reaction outcome influenced by the solvent used, showcases its utility in synthesizing benzimidazole derivatives through selective solvent-controlled pathways (Khake & Chatani, 2020).

Physical Properties Analysis

Studies on the physical properties of 2-(1H-Benzimidazol-2-yl)aniline derivatives focus on understanding their solubility, melting points, and stability under different conditions. These properties are essential for their application in material science and pharmaceuticals, although specific studies focusing on these aspects were not identified in the current literature review.

Chemical Properties Analysis

The chemical properties of 2-(1H-Benzimidazol-2-yl)aniline derivatives, including their reactivity with various chemical agents and stability under different chemical conditions, have been explored to a certain extent. For instance, the synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors highlights the compound's chemical versatility and its potential in medicinal chemistry (Galal et al., 2016).

Scientific Research Applications

  • Synthesis of New Complexes

    • Field : Chemistry
    • Application : The compound is used in the synthesis of new complexes with metals like Co, Cu, Cd, and Hg .
    • Method : The complexes are synthesized and characterized by mass and 1HNMR spectrometry for ligand Schif base, the fourier-transform infrared spectroscopy (FTIR), UV- visible and the flame atomic absorption (AA) spectrum, the CHN analysis, and the chlorine content .
    • Results : The bioactivity activity for compounds against Rhizopodium, Staphylococcus aureus, and Escherichia coli showed different efficacy towards these microorganisms .
  • Synthesis of Metal Complexes with Curcumin

    • Field : Chemistry
    • Application : The compound is used as a supporting ligand in the synthesis of metal complexes with curcumin .
    • Method : The complexes are characterized by spectroscopy methods such as molar conductivity, elements microanalysis, Fourier-transform spectroscopy (FT-IR), UV-vis, and mass spectroscopy .
    • Results : The bio-actives suggested that the complexes are effective against bacteria and fungus on a mild to moderate level .
  • Antimicrobial Potential

    • Field : Microbiology
    • Application : The compound is used in the synthesis of silver (I) complexes of benzimidazole for their antimicrobial activity .
    • Results : The complexes showed antimicrobial activity against S. epidermidis, S. aureus and C. albicans .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : The compound is used in the synthesis of 1H-Benzimidazole-2-Yl hydrazones for their antioxidant activity .
    • Method : The ability of the compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring at 340 nm .
  • Synthesis of Zinc(II) Complex

    • Field : Chemistry
    • Application : The compound is used in the synthesis of a zinc(II) complex .
    • Method : The complex is synthesized and characterized by various spectroscopic methods .
    • Results : The complex shows potential applications in biological systems .
  • Glycogen Phosphorylase Inhibitors

    • Field : Biochemistry
    • Application : The compound is used in the synthesis of derivatives that act as glycogen phosphorylase inhibitors .
    • Results : The compounds exhibited modest inhibitory properties with IC50 values in the 400-600μM range .
  • Synthesis of Biheterocyclic Motifs

    • Field : Chemistry
    • Application : The compound is used in the synthesis of various biheterocyclic motifs .
    • Method : The compound undergoes quinoxaline–benzimidazole rearrangements .
    • Results : The rearrangements result in the synthesis of 2-(benzimidazol-2-yl)-quinoxalines and their aza-analogues .
  • Synthesis of Glycogen Phosphorylase Inhibitors

    • Field : Biochemistry
    • Application : The compound is used in the synthesis of derivatives that act as glycogen phosphorylase inhibitors .
    • Results : The compounds exhibited modest inhibitory properties with IC50 values in the 400-600μM range .
  • Synthesis of Antibacterial Compounds

    • Field : Microbiology
    • Application : The compound is used in the synthesis of 1,3-diazole derivatives which show different biological activities .
    • Results : The derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNXHTNWOQHFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206775
Record name 2-(1H-Benzimidazol-2-yl)aniline
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Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzimidazol-2-yl)aniline

CAS RN

5805-39-0
Record name 2-(2-Aminophenyl)benzimidazole
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Record name 2-(2-Aminophenyl)benzimidazole
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Record name 5805-39-0
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Record name 2-(1H-Benzimidazol-2-yl)aniline
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Record name 2-(1H-benzimidazol-2-yl)aniline
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Record name 2-(2-AMINOPHENYL)BENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
A Lotfi - Egyptian Journal of Chemistry, 2020 - ejchem.journals.ekb.eg
Novel complex derived from 2-aminomethylbenzimidazole, 2-(1H-benzimidazol-2-yl) aniline and metal chloride (Cd (II), Ni(II) and Cu(II)) was successfully synthesized. All newly …
Number of citations: 10 ejchem.journals.ekb.eg
Y Kim, SK Kang - Acta Crystallographica Section E: Crystallographic …, 2015 - scripts.iucr.org
In the cation of the title salt, [Ag(C13H11N3)2]NO3, the AgI atom lies on a crystallographic inversion center and is coordinated by four N atoms from two bidentate 2-(1H-benzimidazol-2-…
Number of citations: 10 scripts.iucr.org
FM Alminderej, A Lotfi - Egyptian Journal of Chemistry, 2021 - journals.ekb.eg
Two Schiff base ligand ((benzimidazol-2-phenyl)iminomethyl)phenol (HL1) (1) and 2-(1-H-benzimidazol-2-yl)phenyl)imino)methyl) naphthol (HL2) (2) was synthesized via condensation …
Number of citations: 14 journals.ekb.eg
KW Rashid, LKA Karem, MK Rasheed - Technology, 2022 - researchgate.net
We have synthesized many metal (II) complexes using curcumin L1 as the major ligand and 2-(1H-Benzimidazol-2-yl) aniline L2 as a supporting ligand. The complexes were …
Number of citations: 0 www.researchgate.net
Y Kim, SK Kang - Acta Crystallographica Section E: Crystallographic …, 2019 - scripts.iucr.org
In the title compound, [Cd(NO3)2(C13H11N3)2], the CdII atom lies on a twofold rotation axis and is coordinated by four N atoms and two O atoms, provided by two bidentate 2-(1H-…
Number of citations: 6 scripts.iucr.org
OO Ajani, OO Tolu-Bolaji, SJ Olorunshola… - Journal of advanced …, 2017 - Elsevier
The aim of this present study was to synthesize 2-substituted and 1,2-disubstituted benzimidazole derivatives to investigate their antibacterial diversity for possible future drug design. …
Number of citations: 23 www.sciencedirect.com
R Rohini, PM Reddy, K Shanker, V Ravinder - Acta Chim. Slov, 2009 - researchgate.net
Some new mono and bis-2, 2-(arylidineaminophenyl) benzimidazole derivatives have been synthesized and characterized via IR, 1H NMR, 13C NMR, MS and elemental analysis. All …
Number of citations: 25 www.researchgate.net
YN Albrekht, VF Plyusnin, EM Glebov, MS Milutka… - Journal of …, 2024 - Elsevier
The photochemical and photophysical properties of the new ligand N-[2-(5,6-dihydrobenzimidazo[1,2-c]quinazoline-6-yl)phenyl]-4-methylbenzolsulfamide (1) and its zinc complexes, …
Number of citations: 0 www.sciencedirect.com
KRH Al-Jorani - American Scientific Research Journal for Engineering …, 2017 - core.ac.uk
This paper describes the synthesis, characterization of mixed ligand complexes. The reaction of benzene-1, 2-diamine (o-phenylenediamine) derivatives with anthranilic acid (Ant) yield …
Number of citations: 1 core.ac.uk
A Davoodnia, MM Heravi, E Golshani… - Journal of Chemical …, 2007 - journals.sagepub.com
Cyclocondensation of 2-(1H-benzimidazol-2-yl)anilines 1a,b with carbon disulfide in the presence of potassium t-butoxide in boiling DMF afforded the corresponding benzimidazo[1,2-c]…
Number of citations: 18 journals.sagepub.com

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